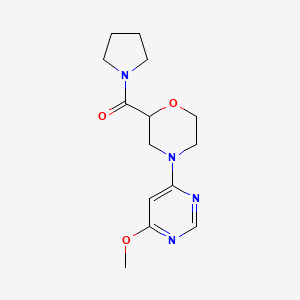![molecular formula C14H22N4O2S2 B6471887 4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640964-07-2](/img/structure/B6471887.png)
4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine is an organic compound that falls under the category of heterocyclic compounds. These structures are significant in medicinal and industrial chemistry due to their diverse biological activities and chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the methoxymethyl-1,2,4-thiadiazole intermediate.
This intermediate reacts with 3-carbonyl-piperidine under specific conditions to form the desired compound.
The reaction conditions often involve solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydroxide.
Standard lab procedures, including heating under reflux, are common to facilitate the reactions.
Industrial Production Methods
Scale-up involves optimizing these reactions for industrial batch reactors.
The processes are tailored for high yield and purity, often requiring advanced purification techniques like crystallization or chromatography.
Types of Reactions
Oxidation: : This compound can undergo oxidation, often using reagents like hydrogen peroxide.
Reduction: : Reduction reactions might involve hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, in aqueous or acidic media.
Reduction: : Hydrogen gas and palladium on carbon.
Substitution: : Sodium methoxide or other nucleophiles.
Major Products
From oxidation, sulfoxides or sulfones.
Reduction usually yields amine derivatives.
Substitution reactions result in various substituted thiomorpholine derivatives.
Chemistry
Acts as a building block for synthesizing more complex molecules.
Used in the study of reaction mechanisms and catalytic processes.
Biology
Investigated for its potential as a pharmacophore.
Used in the study of enzyme inhibition and receptor binding.
Medicine
Explored for its therapeutic potential in treating various conditions.
Shows promise in drug development due to its unique structure.
Industry
Employed in material science for developing new polymers and coatings.
Utilized in the production of specialized agrochemicals.
Wirkmechanismus
The compound's effects are largely mediated by its ability to interact with biological macromolecules.
Targets include various enzymes and receptors, where it can act as an inhibitor or modulator.
Pathways often involve binding to active sites and altering the function of target proteins.
Unique Aspects
The combination of the thiadiazole and thiomorpholine moieties in this compound provides unique chemical properties.
The presence of the methoxymethyl group offers a distinct profile compared to other similar structures.
Similar Compounds
Piperidine derivatives: : Often show similar reactivity but lack the thiadiazole ring.
Thiomorpholine derivatives: : Share the morpholine ring but differ in the attached functional groups.
Thiadiazole compounds: : Exhibit similar biological activities but with variations in their side chains and substituents.
Eigenschaften
IUPAC Name |
[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-20-10-12-15-14(22-16-12)18-4-2-3-11(9-18)13(19)17-5-7-21-8-6-17/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMYSNEKFKMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)

![3-[4-(2-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471815.png)
![3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471828.png)
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471833.png)
![5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471841.png)
![N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471843.png)
![4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471861.png)
![benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine](/img/structure/B6471866.png)
![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471873.png)
![4-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471883.png)
![3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471886.png)
![5-chloro-6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471893.png)
![5-chloro-6-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471913.png)
